4-Chromanone

Catalog No.
S577669
CAS No.
491-37-2
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chromanone

CAS Number

491-37-2

Product Name

4-Chromanone

IUPAC Name

2,3-dihydrochromen-4-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1=O

Synonyms

2,3-Dihydro-4-benzopyranone; 2,3-Dihydro-4H-1-benzopyran-4-one; 2,3-Dihydro-4H-chromen-4-one; Chromanone; NSC 174058

Canonical SMILES

C1COC2=CC=CC=C2C1=O

Anti-Arrhythmic Agents

Studies have shown that 4-chromanone derivatives can act as inhibitors of the rapid delayed rectifier potassium current (IKr) []. This specific current plays a crucial role in the repolarization of cardiac tissue. By inhibiting IKr, these compounds can potentially delay repolarization, leading to an increase in the QT interval on an electrocardiogram. This mechanism is characteristic of Class III antiarrhythmic drugs, suggesting the potential of 4-chromanone derivatives for treating cardiac arrhythmias [].

Monoamine Oxidase Inhibitors

Monoamine oxidase (MAO) is an enzyme involved in the breakdown of important neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can be beneficial in treating various neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease []. Research suggests that specific 4-chromanone derivatives exhibit potent MAO inhibition properties, making them promising candidates for further development in this therapeutic area [].

Antidiabetic Agents

Structural modifications of the 4-chromanone scaffold can lead to compounds with antidiabetic potential. Studies have shown that specific derivatives act as α-glucosidase inhibitors, enzymes responsible for carbohydrate breakdown in the digestive system []. By inhibiting these enzymes, these derivatives can help regulate blood sugar levels, potentially aiding in diabetes management []. Additionally, some 4-chromanone derivatives exhibit significant antioxidant activity, which may further contribute to their overall therapeutic benefits in diabetes treatment [].

Other Potential Applications

Beyond the aforementioned areas, research continues to explore the diverse applications of 4-chromanone. Some studies suggest potential in developing these compounds as:

  • Anticancer agents: Certain 4-chromanone derivatives exhibit cytotoxic activity against various cancer cell lines [].
  • Antioxidant and neuroprotective agents: The antioxidant properties of 4-chromanone derivatives raise potential for applications in neurodegenerative diseases [].
  • Antimicrobial agents: Some studies have shown 4-chromanone derivatives to possess antibacterial and antifungal activity [].

4-Chromanone, also known as chroman-4-one, is a significant heterobicyclic compound characterized by its unique structure, which consists of a benzene ring fused with a dihydropyran moiety. Its molecular formula is C9H8O2C_9H_8O_2, and it has a molecular weight of approximately 148.15 g/mol. The absence of a double bond between the carbon atoms at positions 2 and 3 distinguishes it from related compounds such as chromone, which has notable implications for its chemical behavior and biological activities .

This compound serves as an important building block in medicinal chemistry, facilitating the design and synthesis of various novel therapeutic agents. Its structural properties allow for diverse functionalization, making it a versatile scaffold in drug development .

The specific mechanism of action of 4-Chromanone depends on the biological system it interacts with. Research suggests potential mechanisms like:

  • Antioxidant activity: The presence of the chroman ring and the carbonyl group might contribute to free radical scavenging activity [].
  • Enzyme inhibition: 4-Chromanone derivatives might inhibit specific enzymes involved in various physiological processes [].

Limited information is available regarding the specific hazards of 4-Chromanone. As a general precaution, it's advisable to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Please Note:

  • The information on 4-Chromanone is evolving, and more research is needed to fully understand its properties and potential applications.
  • The safety data provided is limited. It's crucial to consult Safety Data Sheets (SDS) for specific handling procedures before working with 4-Chromanone.
That enhance its utility in organic synthesis. Key reactions include:

  • Aldol Condensation: This method allows for the synthesis of substituted chromanones through base-mediated reactions involving aldehydes and ketones .
  • Electrophilic Aromatic Substitution: The aromatic ring of 4-chromanone can undergo electrophilic substitution reactions, enabling the introduction of various substituents .
  • Condensation Reactions: Reactions with formaldehyde or other aldehydes can yield various derivatives depending on the molar ratios used during synthesis .

These reactions contribute to the development of diverse derivatives with potential pharmacological applications.

4-Chromanone exhibits a wide range of biological activities, making it an attractive target for pharmacological research. Notable activities include:

  • Anticancer Properties: Various derivatives of 4-chromanone have shown cytotoxic effects against different cancer cell lines, including breast and cervical cancer cells .
  • Sirtuin Inhibition: Some substituted chromanones have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases and neurodegenerative disorders .
  • Antimicrobial Activity: Certain derivatives demonstrate significant antimicrobial effects, suggesting potential applications in treating infections .

These biological activities underscore the compound's relevance in medicinal chemistry.

The synthesis of 4-chromanone can be achieved through several methods:

  • Base-Mediated Aldol Condensation: This one-step procedure allows for efficient synthesis by reacting appropriate aldehydes or ketones under basic conditions .
  • Cyclization Reactions: The formation of 4-chromanone from phenolic precursors often involves cyclization steps that can be optimized for yield and selectivity .
  • Functional Group Modifications: Various functional groups can be introduced to modify the biological activity of 4-chromanone derivatives, enhancing their therapeutic potential .

These methods highlight the flexibility and adaptability of synthetic approaches to generate diverse chromanone derivatives.

4-Chromanone and its derivatives find applications across multiple fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting cancer, neurodegenerative diseases, and infections.
  • Agriculture: Certain derivatives are explored for their potential use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The unique properties of chromanones make them candidates for developing new materials with specific functionalities.

The compound's versatility allows it to be integrated into various research domains.

Interaction studies involving 4-chromanone focus on its binding affinities and inhibitory effects on specific biological targets:

  • Sirtuin Enzyme Inhibition: Research indicates that certain chromanone derivatives selectively inhibit SIRT2, revealing insights into their mechanism of action in cellular processes related to aging and disease .
  • Cytotoxicity Mechanisms: Studies assess how different substituents on the chromanone structure influence its cytotoxic effects against cancer cell lines, providing valuable data for drug design .

These studies contribute to understanding how structural variations affect biological interactions.

Similar Compounds

Several compounds share structural similarities with 4-chromanone. Here is a comparison highlighting their uniqueness:

Compound NameIUPAC NameKey Differences
Chromone4-ChromoneContains a double bond between C-2 and C-3
Taxifolin(2R)-TaxifolinA flavonoid derivative with additional hydroxyl groups
FlavonoidsVarious (e.g., Quercetin)Broader class with diverse structures and activities
Coumarin1-Benzopyran-2-oneLacks the dihydropyran structure found in chromanones

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 4-chromanone, emphasizing its unique properties within this chemical class .

XLogP3

1.4

Melting Point

36.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-37-2

Wikipedia

Chroman-4-one
4-Chromanone

General Manufacturing Information

4H-1-Benzopyran-4-one, 2,3-dihydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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